5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol
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Description
The compound appears to contain a morpholine ring, a phenol group, and a chlorophenyl group . Morpholine is a common motif in medicinal chemistry, known for its versatility and pharmacological properties . The phenol group could potentially contribute to the compound’s reactivity and possibly its solubility. The chlorophenyl group is a common substituent in many pharmaceuticals and could influence the compound’s lipophilicity and protein binding .
Molecular Structure Analysis
The compound’s structure would be characterized by the presence of the morpholine ring, the phenol group, and the chlorophenyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the phenol group, which could undergo reactions such as oxidation or substitution . The chlorophenyl group could also potentially undergo nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the morpholine ring could influence its solubility and stability .Mechanism of Action
Properties
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(3-hydroxy-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-2-3-14(10-16(12)21)18(22)20-8-9-23-17(11-20)13-4-6-15(19)7-5-13/h2-7,10,17,21H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXITYUZLZJGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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